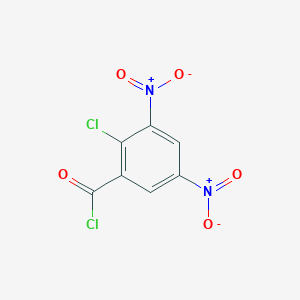

2-Chloro-3,5-dinitrobenzoyl chloride

描述

2-Chloro-3,5-dinitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H2Cl2N2O5 and its molecular weight is 265.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Chemistry

Role in Herbicide Development

- 2-Chloro-3,5-dinitrobenzoyl chloride is primarily used as an intermediate in the synthesis of herbicides. Its strong electrophilic properties facilitate the formation of compounds that effectively control weeds in various crops. This application is critical for enhancing agricultural productivity and managing weed resistance.

Case Study: Synthesis of Herbicides

- Research has demonstrated the successful synthesis of several herbicides using this compound as a precursor. For instance, derivatives synthesized from this compound have shown promising results in field trials for controlling specific weed species without harming crop yields.

Pharmaceutical Development

Synthesis of Therapeutic Agents

- The compound is instrumental in the synthesis of pharmaceutical compounds, particularly those aimed at treating inflammatory conditions and pain relief. It serves as a key building block for various anti-inflammatory and analgesic medications.

Case Study: Anti-inflammatory Compounds

- A notable study involved the use of this compound to synthesize novel anti-inflammatory agents. The resulting compounds exhibited significant efficacy in preclinical models, highlighting their potential for further development into therapeutic drugs.

Analytical Chemistry

Reagent for Chemical Analysis

- In analytical chemistry, this compound is employed as a reagent for detecting and quantifying hydroxyl groups in various chemical substances. Its ability to form stable derivatives makes it valuable in chromatographic methods.

Data Table: Comparison of Detection Methods

| Method | Analyte | Detection Limit (µg/mL) | Comments |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Biogenic amines | 0.1 | Effective for complex biological samples |

| Gas Chromatography (GC) | Alcohols | 0.5 | Requires derivatization prior to analysis |

| Liquid Chromatography (LC) | Polyamines | 0.05 | High sensitivity with minimal sample preparation |

Material Science

Development of Advanced Materials

- The compound contributes to the development of polymers and coatings with enhanced durability and environmental resistance. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Case Study: Polymer Coatings

- Research has shown that polymers synthesized using this compound exhibit superior resistance to environmental degradation compared to conventional materials. These advancements are crucial for applications in coatings and protective materials.

Environmental Research

Assessment of Pollutants

- In environmental studies, this compound is utilized to assess the impact of nitroaromatic pollutants. It aids in understanding degradation pathways and the environmental behavior of related compounds.

Case Study: Nitroaromatic Compound Degradation

- Studies have documented the use of this compound in experiments designed to evaluate the degradation rates of nitroaromatic compounds in soil and water systems. Results indicated significant insights into bioremediation strategies for contaminated sites.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-3,5-dinitrobenzoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via chlorination and nitration of benzoyl chloride derivatives. For example, reacting this compound with ammonium hydroxide yields amide derivatives under controlled conditions . Optimization involves single-factor experiments to assess temperature, stoichiometry (e.g., Cl₂ gas flow rate for chlorination), and catalysts. Purity (>99%) is achievable via fractional distillation or recrystallization, as demonstrated in analogous syntheses of 3,5-dichlorobenzoyl chloride .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Strict precautions include:

- Use of chemical fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation/contact .

- Immediate decontamination of spills with inert absorbents (e.g., sand) to prevent dust formation .

- Emergency measures: For ingestion, administer water without inducing vomiting; for inhalation, provide artificial respiration with a mask .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Key techniques include:

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1760 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) .

- ¹H NMR for verifying substitution patterns (e.g., aromatic proton splitting in dinitro derivatives) .

- Mass spectrometry (EI) for molecular ion confirmation and fragmentation patterns, though spectral data gaps may require cross-validation with computational tools .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting points) be resolved when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For instance, melting points for nitrobenzoyl chloride derivatives vary by ~6°C depending on recrystallization solvents . Resolution strategies:

- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Use high-performance liquid chromatography (HPLC) to quantify purity and correlate with thermal data .

Q. What advanced purification methods improve yield and purity in large-scale synthesis of this compound?

- Methodological Answer : Industrial-scale purification may involve:

- Continuous flow reactors to enhance reaction control and reduce byproducts .

- Fractional crystallization using solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals.

- Simulated moving bed (SMB) chromatography for separating nitro/chloro isomers, achieving >99.5% purity .

Q. How do electronic effects of nitro and chloro substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing nitro groups meta to the acyl chloride increase electrophilicity at the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., amines). Computational studies (DFT) can quantify charge distribution, while kinetic experiments under varying pH and solvent polarities (e.g., DMF vs. THF) reveal rate constants .

Q. What are the challenges in spectroscopic identification of trace degradation products of this compound?

- Methodological Answer : Degradation products (e.g., hydrolyzed acids or reduced amines) require:

- LC-MS/MS with collision-induced dissociation (CID) to differentiate structurally similar compounds.

- Isotopic labeling (e.g., ¹³C-carbonyl) to track hydrolysis pathways .

Q. Data Contradiction and Validation

Q. Why do computational predictions of this compound’s IR spectra sometimes deviate from experimental data?

- Methodological Answer : Discrepancies arise from:

- Neglect of anharmonic effects or solvent interactions in DFT calculations.

- Baseline noise in experimental spectra (e.g., humidity affecting KBr pellets). Validation requires averaging multiple experimental runs and using hybrid functionals (e.g., B3LYP-D3) for simulations .

Q. How can researchers address the lack of reference spectral data for this compound in public databases?

- Methodological Answer : Strategies include:

- Generating in-house libraries using high-resolution MS and NMR.

- Collaborating with institutions like NIST to contribute data, ensuring alignment with standardized acquisition parameters (e.g., 500 MHz for ¹H NMR) .

Q. Experimental Design

Q. What factorial design approaches are optimal for studying the stability of this compound under varying storage conditions?

属性

分子式 |

C7H2Cl2N2O5 |

|---|---|

分子量 |

265.00 g/mol |

IUPAC 名称 |

2-chloro-3,5-dinitrobenzoyl chloride |

InChI |

InChI=1S/C7H2Cl2N2O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H |

InChI 键 |

QFGXKJGQMYAPIM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。